molecular formula C16H13N3O2 B5718973 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5718973
M. Wt: 279.29 g/mol
InChI Key: VDWJNCKWAQQHGD-UHFFFAOYSA-N
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Description

4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as APOMO, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. APOMO is a derivative of oxazole and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one may act as a metal ion chelator, which could explain its potential applications as a fluorescent probe and antioxidant. 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to exhibit antibacterial and antifungal activity, which could be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have a low toxicity profile, making it a promising candidate for scientific research applications. 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to exhibit antioxidant activity, which could be beneficial in the prevention of oxidative stress-related diseases. Additionally, 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to exhibit antibacterial and antifungal activity, which could be useful in the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to exhibit a high level of selectivity for metal ions, which could be useful in the development of new metal ion probes. However, one limitation of using 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its limited solubility in water, which could affect its bioavailability.

Future Directions

There are several future directions for the study of 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is the development of new metal ion probes based on 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one and its potential applications as an antioxidant, antibacterial, and antifungal agent. Further studies are also needed to investigate the potential use of 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one as a photosensitizer in photodynamic therapy for cancer treatment.

Synthesis Methods

4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one can be synthesized using various methods, including the reaction of 2-aminobenzaldehyde with 2-aminophenylacetic acid, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-aminobenzaldehyde with phenylacetic acid, followed by cyclization with acetic anhydride. The synthesis of 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has also been achieved using a microwave-assisted method, which resulted in a higher yield and purity.

Scientific Research Applications

4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has also been studied for its potential as an antioxidant, antibacterial, and antifungal agent. Additionally, 4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

4-[(2-aminophenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-12-8-4-5-9-13(12)18-10-14-16(20)21-15(19-14)11-6-2-1-3-7-11/h1-10,20H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWJNCKWAQQHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-{[(2-aminophenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

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